molecular formula C17H16F3N5O2 B2420192 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034417-42-8

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2420192
CAS No.: 2034417-42-8
M. Wt: 379.343
InChI Key: GRDUQXJIUSOVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It has a molecular formula of C14H14N6O3 and a molecular weight of 314.30 g/mol . It is also known by its synonyms AKOS026694712 and F6524-5645 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, research on the development of similar [1,2,4]triazolo[4,3-b]pyridazine derivatives has been conducted . For instance, an efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines is described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .


Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . Its IUPAC name is N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide . The InChI and Canonical SMILES are also provided for further structural analysis .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 314.30 g/mol and a topological polar surface area of 111 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 5 . The exact mass and monoisotopic mass are both 314.11273833 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of pyridazine analogs, including triazolo[4,3-b]pyridazine derivatives, have demonstrated their significant pharmaceutical importance. One study described the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine through a series of chemical reactions, highlighting its crystalline structure and providing insights into its molecular interactions through Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks (Sallam et al., 2021).

Antimicrobial and Antiviral Activities

Derivatives of triazolo[4,3-b]pyridazine have been evaluated for their antimicrobial and antiviral activities. For instance, novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives were synthesized and showed promising activity against hepatitis-A virus (HAV), with specific compounds demonstrating significant effects in reducing virus count (Shamroukh & Ali, 2008).

Anti-inflammatory and Antihistaminic Properties

Research on [1,2,4]triazolo[4,3-b]pyridazine derivatives has also uncovered their potential in treating inflammatory and allergic conditions. A series of compounds were synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, showing that certain derivatives possess both antihistaminic activity and an ability to inhibit eosinophil chemotaxis, which could be beneficial in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a core structural similarity with N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, have been found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates, showcasing the compound's potential in agricultural applications (Moran, 2003).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors . Bromodomains recognize acetylated lysine for epigenetic reading and are promising therapeutic targets for treating various diseases, including cancers .

Future Directions

While specific future directions for this compound were not found, research on the development of BRD4 inhibitors against various diseases is actively being conducted . Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors .

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2/c1-2-27-16-7-6-13-22-23-14(25(13)24-16)10-21-15(26)9-11-4-3-5-12(8-11)17(18,19)20/h3-8H,2,9-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDUQXJIUSOVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)CC3=CC(=CC=C3)C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.